molecular formula C20H23ClN2O3S B216247 2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No. B216247
M. Wt: 406.9 g/mol
InChI Key: OQPZOYQPTCTLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first identified as a potential anticancer agent due to its ability to selectively kill cancer cells with high levels of ribosomal RNA (rRNA) synthesis. CX-5461 has shown promise in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide targets RNA polymerase I transcription, which is responsible for the synthesis of rRNA. By inhibiting this process, 2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide selectively kills cancer cells with high levels of rRNA synthesis. The mechanism of action of 2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves the stabilization of G-quadruplex DNA structures, which are formed by the rDNA promoter region. This leads to the inhibition of RNA polymerase I transcription and the induction of DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has been shown to selectively induce DNA damage and apoptosis in cancer cells with high levels of rRNA synthesis. It has also been shown to inhibit tumor growth in preclinical models of breast, ovarian, and hematological malignancies. 2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has been evaluated for its safety and tolerability in clinical trials, and the most common adverse events reported include fatigue, nausea, and vomiting.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has several advantages for lab experiments, including its selectivity for cancer cells with high levels of rRNA synthesis, its ability to induce DNA damage and apoptosis, and its potential for use in combination with other anticancer agents. However, 2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide also has limitations, including its potential for toxicity and its limited efficacy in some types of cancer.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, including the evaluation of its efficacy in combination with other anticancer agents, the identification of biomarkers for patient selection, and the development of more selective inhibitors of RNA polymerase I transcription. 2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide may also have potential applications in other diseases, such as neurodegenerative disorders, where rRNA synthesis has been implicated in disease pathogenesis.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves several steps, including the reaction of 4-chloroaniline with 4-nitrobenzenesulfonyl chloride to form 4-chloro-N-(4-nitrobenzenesulfonyl)aniline. This intermediate is then reacted with 4-(4-methylpiperidin-1-yl)benzene-1-sulfonyl chloride to form 2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. The final product is obtained after purification and characterization.

Scientific Research Applications

2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has been extensively studied for its anticancer properties. It has been shown to selectively induce DNA damage and apoptosis in cancer cells with high levels of rRNA synthesis, while sparing normal cells with lower levels of rRNA synthesis. 2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has been evaluated in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and hematological malignancies.

properties

Product Name

2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide

InChI

InChI=1S/C20H23ClN2O3S/c1-15-10-12-23(13-11-15)27(25,26)19-8-6-18(7-9-19)22-20(24)14-16-2-4-17(21)5-3-16/h2-9,15H,10-14H2,1H3,(H,22,24)

InChI Key

OQPZOYQPTCTLKT-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.